molecular formula C8H12O4 B1162667 Cleroindicin D CAS No. 189264-45-7

Cleroindicin D

Cat. No.: B1162667
CAS No.: 189264-45-7
M. Wt: 172.18 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Cleroindicin D is a natural product isolated from the aerial parts of the plant Clerodendrum indicum. This compound belongs to a class of molecules known as clerodane diterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cleroindicin D involves several steps, starting from readily available starting materials. One of the key steps in its synthesis is the enantioselective silylation of acyclic and cyclic triols. This process is catalyzed by a small-molecule catalyst, leading to the formation of enantiomerically enriched silyl ethers. The silyl ethers are then subjected to intramolecular conjugative cyclization to form the target hydrobenzofuran structure .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex synthesis and the need for specialized catalysts and reaction conditions. The synthesis typically involves multiple steps, including protection and deprotection of functional groups, cyclization reactions, and purification processes.

Chemical Reactions Analysis

Types of Reactions: Cleroindicin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like aluminum amalgam or triphenylphosphine.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Cleroindicin D has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of Cleroindicin D is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological activities. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Cleroindicin D is part of a group of compounds known as clerodane diterpenoids. Similar compounds include:

Uniqueness: this compound stands out due to its specific chemical structure and the complexity of its synthesis. Its potential biological activities and the challenges associated with its synthesis make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-5-3-6(10)8(11)1-2-12-7(8)4-5/h6-7,10-11H,1-4H2/t6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRIMXADTYBMJR-BWZBUEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1(C(CC(=O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@]1([C@@H](CC(=O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of Cleroindicin D and how was it confirmed?

A1: this compound is a tricyclic epoxide natural product. Its molecular formula is C16H22O5 and its molecular weight is 294.3 g/mol. The structure of this compound, originally assigned based on spectroscopic data, was later revised and confirmed through a novel stereocontrolled total synthesis. [, ] This synthesis, starting from p-peroxy quinols, allowed for the unambiguous determination of the relative and absolute configuration of this compound. []

Q2: How can this compound be synthesized effectively?

A2: this compound can be synthesized in a highly enantioselective manner using a chiral catalyst to perform a site-selective silylation of a specific 1,2,3-triol intermediate. [] This method offers significant advantages over traditional dihydroxylation approaches, enabling the preparation of enantiomerically enriched silyl-protected triols that are otherwise challenging to obtain. [] The utility of this catalytic process was demonstrated through the total syntheses of not only this compound but also Cleroindicins F and C, highlighting its versatility and effectiveness in natural product synthesis. []

Q3: What are the potential applications of this compound and related compounds in drug discovery?

A3: While the provided research primarily focuses on the isolation, structural elucidation, and synthesis of this compound, its co-isolation with other bioactive compounds like Cleroindicins C and F from Clerodendrum indicum suggests potential therapeutic avenues. [] This plant has a history of use in traditional medicine for treating malaria and rheumatism. [] Further research is needed to elucidate the specific biological targets and activities of this compound, which could inform its potential applications in drug discovery for various diseases.

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